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Compound of Interest

Compound Name: 3,4-Diethoxy-5-iodobenzaldehyde

CAS No.: 443291-33-6

Cat. No.: B2653097

Get Quote

Executive Summary & Retrosynthetic Strategy
The preparation of 3,4-diethoxy-5-iodobenzaldehyde requires a high degree of regiochemical

control. Direct iodination of 3,4-diethoxybenzaldehyde is chemically inefficient because the 3,4-

diethoxy substitution pattern directs electrophilic substitution primarily to the 6-position (para to

the 3-ethoxy group) rather than the desired 5-position.

To achieve the 5-iodo substitution pattern reliably, this protocol utilizes a functional group

directing strategy. We begin with 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1] The free

phenolic hydroxyl group at position 4 is a powerful ortho-director, strongly activating position 5

for iodination. Once the iodine is installed, the phenolic oxygen is ethylated to yield the final

target.

Synthetic Route Overview
Regioselective Iodination: Ethyl Vanillin

5-Iodoethylvanillin (3-ethoxy-4-hydroxy-5-iodobenzaldehyde).
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O-Alkylation: 5-Iodoethylvanillin

3,4-Diethoxy-5-iodobenzaldehyde.

Reaction Engineering & Logic (Graphviz
Visualization)
The following flow diagram illustrates the critical pathway and decision points for this synthesis.

Starting Material:
Ethyl Vanillin

(3-Ethoxy-4-hydroxybenzaldehyde)

Step 1: Iodination
(Regiocontrol via 4-OH)

Intermediate:
5-Iodoethylvanillin

Yield: ~85-90%

Step 2: O-Alkylation
(Williamson Ether Synthesis)

Target:
3,4-Diethoxy-5-iodobenzaldehyde

Yield: ~90-95%

Reagents:
NaI + NaOCl (Bleach)

or I2 + HIO3

Reagents:
Et-I + K2CO3
Solvent: DMF

Click to download full resolution via product page

Figure 1: Synthetic workflow emphasizing the regioselective advantage of the phenol-directed

route.

Detailed Experimental Protocols
Protocol A: Regioselective Iodination of Ethyl Vanillin
Objective: Synthesis of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. Mechanism: Electrophilic

Aromatic Substitution (EAS).[2][3] The use of Sodium Hypochlorite (NaOCl) oxidizes Sodium

Iodide (NaI) in situ to generate reactive iodinating species (

or

), which attacks the activated position ortho to the phenol.
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Reagents & Materials
Reagent

Equiv.[3][4][5][6][7][8][9]
[10][11][12]

Role

Ethyl Vanillin 1.0 Substrate

Sodium Iodide (NaI) 1.05 Iodine Source

NaOCl (Household Bleach, ~5-

6%)
~1.1 Oxidant

Sodium Hydroxide (NaOH) 1.0
Solubilizer (Phenoxide

formation)

Sodium Thiosulfate (

)
Excess Quenching Agent

HCl (conc.) - Acidification/Precipitation

Ethanol/Water Solvent Reaction Medium

Step-by-Step Procedure
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Vanillin

(10.0 g, 60 mmol) in Ethanol (40 mL).

Phenoxide Formation: Add a solution of NaOH (2.4 g) in Water (40 mL). The solution will turn

yellow (phenoxide formation).

Iodide Addition: Add Sodium Iodide (9.4 g, 63 mmol) to the mixture and stir until fully

dissolved.

Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.

Oxidative Addition: Add NaOCl solution (Bleach) dropwise via an addition funnel over 30–45

minutes.

Critical Control Point: Maintain temperature <10 °C to prevent over-oxidation or haloform

side reactions. The color will darken to a reddish-brown.
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Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor by TLC

(Solvent: 30% EtOAc/Hexanes).

Quenching: Add 10% Sodium Thiosulfate solution (20 mL) to destroy excess iodine (color

changes from dark red to pale yellow).

Precipitation: Acidify the solution carefully with concentrated HCl to pH ~2. The product will

precipitate as a solid.[4]

Isolation: Filter the solid under vacuum. Wash with cold water (

mL) to remove salts.

Drying: Dry the solid in a vacuum oven at 50 °C.

Expected Yield: 14–15 g (80–85%).

Characterization: Melting Point ~137–138 °C [1].[13]

Protocol B: O-Alkylation (Williamson Ether Synthesis)
Objective: Conversion of 5-iodoethylvanillin to 3,4-diethoxy-5-iodobenzaldehyde.

Mechanism:

nucleophilic substitution. The phenoxide ion attacks the ethyl iodide.

Reagents & Materials
Reagent

Equiv.[3][4][5][6][7][8][9]
[10][11][12]

Role

5-Iodoethylvanillin 1.0 Substrate

Ethyl Iodide (EtI) 1.5 Alkylating Agent

Potassium Carbonate (

)
2.0 Base (Anhydrous)

DMF (N,N-Dimethylformamide) - Polar Arotic Solvent
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Step-by-Step Procedure
Setup: Charge a dry flask with 5-Iodoethylvanillin (10.0 g, 34 mmol) and anhydrous

(9.4 g, 68 mmol).

Solvent: Add DMF (50 mL) and stir to create a suspension.

Alkylation: Add Ethyl Iodide (4.1 mL, 51 mmol) via syringe.

Safety Note: Ethyl Iodide is a potential carcinogen and volatile. Work in a fume hood.

Heating: Heat the mixture to 60 °C for 2–3 hours.

Monitoring: TLC should show complete disappearance of the starting phenol (which is

more polar) and appearance of a less polar spot.

Work-up: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The

product should precipitate.[7][9]

Alternative: If an oil forms, extract with Ethyl Acetate (

mL), wash with brine, dry over

, and evaporate.

Purification: Recrystallize from Ethanol or Ethanol/Water if necessary.

Expected Yield: ~10 g (90%).

Appearance: Off-white to pale yellow crystalline solid.

Analytical Data & Validation
Expected NMR Profile ( )
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Position
Shift (

ppm)
Multiplicity Integration Assignment

CHO 9.82 Singlet 1H Aldehyde proton

Ar-H (2) 7.86
Doublet (

Hz)
1H

Ortho to CHO,

Meta to I

Ar-H (6) 7.40
Doublet (

Hz)
1H

Ortho to CHO,

Para to I

4.15 - 4.25
Multiplet/Quartet

s
4H

Methylene of

ethoxy groups

1.35 - 1.50 Multiplet/Triplets 6H
Methyl of ethoxy

groups

Note: The coupling constant (

) of ~1.8 Hz between H-2 and H-6 indicates meta-coupling, confirming the 1,3,4,5-substitution
pattern.

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Yield in Step 1
Over-oxidation or "Haloform"

cleavage of aldehyde.

Ensure Temp < 10 °C during

bleach addition. Do not use

excess bleach beyond 1.1

equiv.

Regioisomer Contamination

Direct iodination of

diethoxybenzaldehyde

attempted.

Must use the Ethyl Vanillin

route. The phenol is the

necessary directing group.

Incomplete Alkylation (Step 2)
Wet solvent or old

.

Use anhydrous DMF and

freshly ground

. Increase EtI to 2.0 equiv if

sluggish.

Dark Product Color
Iodine contamination or

oxidation.[7]

Wash crude solid with dilute

Sodium Thiosulfate.

Recrystallize from

Ethanol/Water.[6][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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